2,8-Dimethyl-1,5,6,7-tetrahydro-1,8-naphthyridin-4-one
Overview
Description
2,8-Dimethyl-1,5,6,7-tetrahydro-1,8-naphthyridin-4-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings and is known for its significant biological and chemical properties. It has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-1,5,6,7-tetrahydro-1,8-naphthyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-ethyl-N-methyl-β-aminopropionitrile with catalytic hydrogenation to form N-ethyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired naphthyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated processes can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-1,5,6,7-tetrahydro-1,8-naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
2,8-Dimethyl-1,5,6,7-tetrahydro-1,8-naphthyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-1,5,6,7-tetrahydro-1,8-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activity and use in medicinal chemistry.
1,6-Naphthyridine: Exhibits similar pharmacological properties and is used in the synthesis of bioactive molecules.
1,8-Naphthyridine: Known for its diverse applications in medicinal and synthetic chemistry.
Uniqueness
2,8-Dimethyl-1,5,6,7-tetrahydro-1,8-naphthyridin-4-one stands out due to its specific structural features and the presence of dimethyl groups, which can influence its reactivity and biological activity. Its unique properties make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2,8-dimethyl-1,5,6,7-tetrahydro-1,8-naphthyridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-6-9(13)8-4-3-5-12(2)10(8)11-7/h6H,3-5H2,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVSUSPLIHILIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)N(CCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484583 | |
Record name | 2,8-dimethyl-1,5,6,7-tetrahydro-1,8-naphthyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00484583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60316-25-8 | |
Record name | 2,8-dimethyl-1,5,6,7-tetrahydro-1,8-naphthyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00484583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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